molecular formula C6H6Cl2N2O B1463758 2-(4,6-Dichloro-5-pyrimidyl)ethanol CAS No. 853680-74-7

2-(4,6-Dichloro-5-pyrimidyl)ethanol

Cat. No.: B1463758
CAS No.: 853680-74-7
M. Wt: 193.03 g/mol
InChI Key: OTBRMFUGQGCCMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,6-Dichloro-5-pyrimidyl)ethanol is a chemical compound with the molecular formula C6H6Cl2N2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the pyrimidine ring and an ethanol group at position 5. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Mechanism of Action

The mechanism of action of 2-(4,6-Dichloro-5-pyrimidyl)ethanol involves its interaction with various molecular targets and pathways. For example, it has been reported to inhibit the replication of a broad range of viruses by preventing the assembly of viral proteins into new virions . This unique mechanism makes it a promising candidate for the development of new antiviral drugs.

Comparison with Similar Compounds

2-(4,6-Dichloro-5-pyrimidyl)ethanol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanol group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

2-(4,6-dichloropyrimidin-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O/c7-5-4(1-2-11)6(8)10-3-9-5/h3,11H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBRMFUGQGCCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681052
Record name 2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853680-74-7
Record name 2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(4,6-dichloropyrimidin-5-yl)acetaldehyde (2.96 g, 15.5 mmol) was dissolved in methanol (60 mL) and cooled at 0° C. Sodium tetrahydroborate (0.879 g, 23.2 mmol) was added and the mixture was stirred for 1 hour. TLC indicated complete conversion. The reaction was quenched with water (20 mL), methanol was removed in vacuo and the residue was extracted with ethyl acetate (3×30 mL). The combined organic extracts were dried with magnesium sulfate, filtered and evaporated. The residue was purified using chromatography on silica gel using gradient 0 to 100% ethyl acetate in methylene chloride to afford the title compound (1.90 g, 63%). LC/MS: Rt=0.93 min, ES+ 194 (AA standard).
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.879 g
Type
reactant
Reaction Step Two
Yield
63%

Synthesis routes and methods II

Procedure details

To a solution of (4,6-Dichloro-pyrimidin-5-yl)-acetic acid methyl ester (0.52 g, 2.35 mmol) in ether (40 mL) at −78° C. was added DIBAL-H (1.5M, 4 mL, 6.05 mmol) dropwise. After addition, the mixture was allowed to warm up to room temperature and stirred for 3 hours. Then quenched with 2N HCl (10 mL) at −78° C. Extracted with ethyl acetate (3×50 mL). The organic phase was dried and concentrated to give fairly pure 2-(4,6-Dichloro-pyrimidin-5-yl)-ethanol (0.44 g, 97%). 1H NMR (CDCl3, 400 MHz) δ 8.66 (s, 1H), 3.96 (t, J=6.8 Hz, 2H), 3.23 (t, J=6.8 Hz, 2H). 1.65 (s, 1H). MS (APCI+) [M+H]+194.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-Dichloro-5-pyrimidyl)ethanol
Reactant of Route 2
2-(4,6-Dichloro-5-pyrimidyl)ethanol
Reactant of Route 3
2-(4,6-Dichloro-5-pyrimidyl)ethanol
Reactant of Route 4
Reactant of Route 4
2-(4,6-Dichloro-5-pyrimidyl)ethanol
Reactant of Route 5
Reactant of Route 5
2-(4,6-Dichloro-5-pyrimidyl)ethanol
Reactant of Route 6
2-(4,6-Dichloro-5-pyrimidyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.